molecular formula C10H13ClN2O2 B6279278 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine CAS No. 1249696-17-0

4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine

Cat. No. B6279278
CAS RN: 1249696-17-0
M. Wt: 228.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine, also known as CMOP, is a pyrimidine derivative that has been studied for its potential use in a variety of scientific and medical applications. CMOP has been found to have significant biochemical and physiological effects, and it has been studied for its ability to act as an enzyme inhibitor and a potential therapeutic agent.

Mechanism of Action

4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine has been found to act as an enzyme inhibitor, specifically inhibiting the activity of cyclin-dependent kinases (CDKs). CDKs are important for regulating cell cycle progression, and 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine has been found to inhibit the activity of these enzymes, leading to the inhibition of cell cycle progression and the inhibition of cell proliferation.
Biochemical and Physiological Effects
4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclin-dependent kinases, leading to the inhibition of cell cycle progression and the inhibition of cell proliferation. It has also been found to induce apoptosis in cancer cells, and it has been found to have anti-inflammatory and anti-oxidant effects. Additionally, it has been found to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine in lab experiments has a number of advantages and limitations. One of the advantages of using 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine in lab experiments is that it is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine is also limited in that it is not water soluble, making it difficult to use in aqueous solutions. Additionally, it has been found to have a relatively short half-life, making it difficult to study for long-term effects.

Future Directions

There are a number of potential future directions for research involving 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine. One potential direction is to investigate the potential therapeutic applications of 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine, such as its potential use in the treatment of cancer, diabetes, and neurological disorders. Additionally, further research could be done to investigate the potential use of 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine in drug delivery systems, as well as its potential effects on other biological processes. Additionally, research could be done to investigate the potential use of 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine in other applications, such as in the synthesis of other compounds or in the development of new materials. Finally, further research could be done to investigate the potential toxicity of 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine, as well as its potential interactions with other compounds.

Synthesis Methods

4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine can be synthesized using a variety of methods, including the reaction of 4-chloro-6-methoxy-2-pyrimidinol with oxalyl chloride in anhydrous dimethylformamide (DMF). The reaction is carried out in the presence of a base, such as triethylamine (TEA), and a catalyst, such as pyridine. The reaction proceeds in two steps, with the first step involving the formation of a pyrimidine-oxalyl chloride adduct and the second step involving the cyclization of the adduct to form the desired 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine product.

Scientific Research Applications

4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine has been studied for its potential use in a variety of scientific and medical applications. It has been found to act as an enzyme inhibitor, and it has been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential use in drug delivery systems, as it can be used to transport drugs to specific target sites in the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine involves the reaction of 4-chloro-6-hydroxypyrimidine with methoxymethyl chloride in the presence of a base to form 4-chloro-6-(methoxymethyl)pyrimidine. This intermediate is then reacted with oxirane in the presence of a Lewis acid catalyst to form the final product.", "Starting Materials": [ "4-chloro-6-hydroxypyrimidine", "methoxymethyl chloride", "base", "oxirane", "Lewis acid catalyst" ], "Reaction": [ "Step 1: 4-chloro-6-hydroxypyrimidine is reacted with methoxymethyl chloride in the presence of a base to form 4-chloro-6-(methoxymethyl)pyrimidine.", "Step 2: 4-chloro-6-(methoxymethyl)pyrimidine is reacted with oxirane in the presence of a Lewis acid catalyst to form 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine." ] }

CAS RN

1249696-17-0

Product Name

4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.